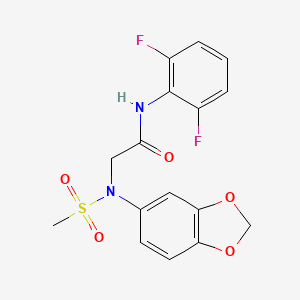

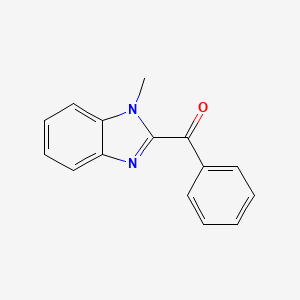

![molecular formula C19H25N3O2 B5537949 (1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is related to a class of chemicals known as diazabicyclo nonanones, which have been studied for their potential in various scientific applications. The specific compound , due to its complex molecular structure, is of interest in the field of organic chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of related diazabicyclo compounds involves several reaction steps, typically starting with a precursor molecule and proceeding through various stages of functionalization and cyclization. For example, Gao et al. (2012) describe the radiosynthesis of a similar diazabicyclo compound for potential use as a PET tracer, highlighting the complex steps involved in such syntheses (Gao et al., 2012).

Molecular Structure Analysis

The molecular structure of diazabicyclo compounds often features a bicyclic skeleton with nitrogen atoms in a triaxial arrangement, as noted by Weber et al. (2001) in their study of similar compounds (Weber et al., 2001). This unique arrangement can lead to significant molecular interactions and reactivity.

Chemical Reactions and Properties

Diazabicyclo compounds participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. Dotsenko et al. (2007) discuss the aminomethylation of related compounds, which is a method for creating new diazabicyclo derivatives (Dotsenko et al., 2007).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity : Research has focused on the synthesis of bicyclic σ receptor ligands derived from (R)- and (S)-glutamate, exploring their potential in inhibiting the growth of human tumor cell lines. The study highlights the stereoselective synthesis processes, including Dieckmann analogous cyclization and Mitsunobu inversion, to establish specific configurations and investigate the compounds' cytotoxic activities against various cancer cell lines (Geiger et al., 2007).

Molecular Simplification for Nootropic Activity : Molecular simplification strategies have been employed to transform diazabicyclo[4.3.0]nonan-9-ones into piperazine derivatives, maintaining high nootropic activity. This approach helps in understanding the compounds' pharmacological profiles and their potential use in enhancing cognitive functions, showing a new class of nootropic drugs with significant potency (Manetti et al., 2000).

Biological Interactions and Applications

Discovery of Alpha 7 Nicotinic Acetylcholine Receptor Agonist : A novel α7 nAChR agonist, identified for potential treatment of cognitive deficits associated with psychiatric or neurological conditions, demonstrates the structural diversity and pharmacological efficacy of such compounds. The study underlines the compound's potent and selective nature, supporting the hypothesis that α7 nAChR agonists may serve as effective pharmacotherapies (O’Donnell et al., 2010).

Synthesis and Coordination Chemistry of Ligands : The coordination chemistry of hexadentate N5O ligands with various metals has been explored, indicating the ligands' preorganization for octahedral coordination geometries. This research provides insights into the structural preferences and interaction mechanisms of these compounds with metal ions, offering potential applications in catalysis and material science (Comba et al., 2016).

properties

IUPAC Name |

(1S,5R)-3-(5-acetylpyridin-2-yl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13(23)15-6-8-18(20-9-15)21-11-16-5-7-17(12-21)22(19(16)24)10-14-3-2-4-14/h6,8-9,14,16-17H,2-5,7,10-12H2,1H3/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBXEQYOUDCMFN-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N2CC3CCC(C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CN=C(C=C1)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)